2-Chloro-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide
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Overview
Description
“2-Chloro-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide” is a compound that is used in proteomics research . It is also known as MI-2, a MALT1 inhibitor .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds, such as “2-Chloro-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide”, has been a topic of interest in pharmaceutical research . Various synthetic methods have been reported, providing access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis
The molecular formula of “2-Chloro-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide” is C11H11ClN4O, and its molecular weight is 250.69 . The 1,2,4-triazole ring is a key structural component in this compound .Scientific Research Applications
- MI-2 is a MALT1 inhibitor with an IC50 of 5.84 μM . It directly binds to MALT1 and irreversibly suppresses its protease function. Researchers use it to study MALT1-related pathways and cellular processes.
- Among related compounds, 2-Chloro-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide displayed noteworthy activity against various bacterial strains . Its antimicrobial potential makes it relevant for investigating novel antibiotics.
Proteomics Research
Antimicrobial Activity
Mechanism of Action
properties
IUPAC Name |
2-chloro-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O/c12-5-11(17)15-10-3-1-9(2-4-10)6-16-8-13-7-14-16/h1-4,7-8H,5-6H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMZPWSPEOWYDHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC=N2)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide |
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